An In-depth Technical Guide to the Mechanism of Action of Tiamulin Fumarate in Mycoplasma Species
An In-depth Technical Guide to the Mechanism of Action of Tiamulin Fumarate in Mycoplasma Species
Introduction
Tiamulin fumarate, a semisynthetic derivative of the diterpene antibiotic pleuromutilin, stands as a critical therapeutic agent in veterinary medicine.[1] Its primary application lies in the control and treatment of economically significant diseases in swine and poultry, with a particular emphasis on infections caused by Mycoplasma species.[2][3] Mycoplasma, a genus of bacteria lacking a cell wall, are inherently resistant to many common antibiotics that target cell wall synthesis, such as beta-lactams.[4][5] This intrinsic resistance underscores the importance of alternative drug classes like pleuromutilins. This guide provides a comprehensive technical overview of the molecular mechanisms underpinning the potent activity of tiamulin against Mycoplasma, offering insights for researchers and drug development professionals.
The Ribosome: Tiamulin's Molecular Target
The antibacterial efficacy of tiamulin is rooted in its ability to inhibit microbial protein synthesis.[2][6] This is achieved by specifically targeting the bacterial ribosome, the cellular machinery responsible for translating messenger RNA (mRNA) into proteins. Tiamulin binds to the 50S subunit of the 70S bacterial ribosome, a critical component for peptide bond formation.[7][8][9]
Unraveling the Binding Site and Mechanism of Inhibition
The inhibitory action of tiamulin is highly specific, localized to the peptidyl transferase center (PTC) of the 50S ribosomal subunit.[6][7][10] The PTC is a highly conserved region within the ribosome and is the active site for the formation of peptide bonds between amino acids during protein elongation.
Interaction with 23S rRNA
Structural and biochemical studies have elucidated the precise binding pocket of tiamulin within the PTC. The drug's tricyclic mutilin core nestles into a hydrophobic pocket formed by nucleotides of the 23S ribosomal RNA (rRNA).[10][11] Chemical footprinting experiments have identified key nucleotides in domain V of the 23S rRNA that are directly affected by tiamulin binding. These include A2058, A2059, G2505, and U2506.[7][11][12] These nucleotides are not only phylogenetically conserved but also functionally crucial for the peptidyl transferase activity.[7]
The binding of tiamulin to this site physically obstructs the proper positioning of the aminoacyl-tRNA (A-site) and peptidyl-tRNA (P-site) substrates.[6][10] Specifically, the drug interferes with the correct placement of the CCA-ends of tRNAs, which are essential for peptide bond formation.[7][13] This steric hindrance directly inhibits the peptidyl transferase reaction, effectively halting protein synthesis.[10]
The Role of the Side Chain Extension
The diethylaminoethylthioacetyl moiety extending from the mutilin core of tiamulin also plays a significant role in its binding and inhibitory activity.[14] This side chain protrudes from the core binding pocket and partially overlaps with the P-site, further contributing to the disruption of tRNA binding.[10] The conformation and interactions of this side chain can influence the overall binding affinity and efficacy of the drug.[11]
Caption: Tiamulin binds to the Peptidyl Transferase Center (PTC) on the 50S ribosomal subunit, inhibiting protein synthesis.
Mechanisms of Resistance in Mycoplasma
While tiamulin has demonstrated a relatively low propensity for inducing resistance in Mycoplasma species, instances of reduced susceptibility have been reported.[4][15] The primary mechanisms of resistance involve modifications to the drug's target site.
Mutations in 23S rRNA
The most common mechanism of resistance to tiamulin in Mycoplasma is the development of point mutations in the 23S rRNA gene.[5][16][17] These mutations typically occur at or near the nucleotides that form the tiamulin binding pocket within the PTC. Alterations at these positions can reduce the binding affinity of tiamulin to the ribosome, thereby diminishing its inhibitory effect.[18]
Alterations in Ribosomal Proteins
In some bacteria, mutations in ribosomal proteins, particularly L3, have been associated with tiamulin resistance.[11][18][19] The L3 protein is located near the PTC, and mutations in this protein can indirectly affect the conformation of the tiamulin binding site on the 23S rRNA, leading to reduced drug binding.[4][19]
Experimental Protocols for Studying Tiamulin's Mechanism of Action
Understanding the intricate details of tiamulin's interaction with the Mycoplasma ribosome requires specific biochemical and microbiological assays.
Ribosome Binding Assays
Objective: To determine the binding affinity of tiamulin to isolated Mycoplasma ribosomes.
Methodology:
-
Isolation of Ribosomes: Mycoplasma cells are cultured and harvested. The cells are then lysed, and the 70S ribosomes are isolated through differential centrifugation and sucrose density gradient ultracentrifugation.
-
Radiolabeling: Tiamulin is radiolabeled, typically with tritium ( 3 H) or carbon-14 ( 14 C).
-
Binding Reaction: A fixed concentration of isolated ribosomes is incubated with varying concentrations of radiolabeled tiamulin in a suitable binding buffer.
-
Separation of Bound and Unbound Drug: The ribosome-bound tiamulin is separated from the free drug using methods such as equilibrium dialysis, ultrafiltration, or gel filtration.
-
Quantification: The amount of radioactivity in the bound fraction is measured using a scintillation counter.
-
Data Analysis: Scatchard analysis or non-linear regression is used to determine the dissociation constant (Kd), which is a measure of binding affinity.
In Vitro Protein Synthesis Inhibition Assay
Objective: To quantify the inhibitory effect of tiamulin on protein synthesis in a cell-free system.
Methodology:
-
Preparation of Cell-Free Extract (S30 Extract): An extract containing all the necessary components for protein synthesis (ribosomes, tRNAs, amino acids, enzymes, and cofactors) is prepared from Mycoplasma cells.
-
Reaction Mixture: The S30 extract is combined with a template mRNA (e.g., poly(U)), radiolabeled amino acids (e.g., 14 C-phenylalanine), an energy source (ATP and GTP), and varying concentrations of tiamulin.
-
Incubation: The reaction mixture is incubated at an optimal temperature to allow for protein synthesis.
-
Precipitation and Measurement: The newly synthesized radiolabeled polypeptides are precipitated using trichloroacetic acid (TCA). The precipitate is collected on a filter, and the incorporated radioactivity is measured.
-
Data Analysis: The concentration of tiamulin that inhibits protein synthesis by 50% (IC(_{50})) is calculated.
Caption: Key experimental workflows for investigating the mechanism of action of tiamulin.
Quantitative Data Summary
| Parameter | Value | Species/System | Reference |
| MIC({90}) against Mycoplasma spp. | 0.025 - 0.25 µg/mL | Poultry isolates | [2] |
| Binding Site on 23S rRNA | A2058, A2059, G2505, U2506 | Escherichia coli ribosomes | [7][11] |
| In vivo Efficacy (AUC({24h})/MIC) | ≥ 382.58 h for significant pathogen reduction | Mycoplasma gallisepticum in poultry | [12][20] |
| Oral Bioavailability in Pigs | > 90% | Sus scrofa domesticus | [16][17] |
Conclusion
Tiamulin fumarate's mechanism of action against Mycoplasma species is a well-defined process centered on the inhibition of bacterial protein synthesis. Its high-affinity binding to a conserved and functionally critical site within the peptidyl transferase center of the 50S ribosomal subunit ensures its potent antibacterial activity. A thorough understanding of this mechanism, from the specific molecular interactions to the development of resistance, is paramount for the continued effective use of this important veterinary antibiotic and for the rational design of new and improved pleuromutilin derivatives.
References
-
Poulsen, S. M., Karlsson, M., Johansson, L. B., & Vester, B. (2001). The pleuromutilin drugs tiamulin and valnemulin bind to the RNA at the peptidyl transferase centre on the ribosome. Molecular Microbiology, 41(5), 1091–1099. [Link]
-
Long, K. S., Poehlsgaard, J., Kehrenberg, C., Schwarz, S., & Vester, B. (2006). Interaction of pleuromutilin derivatives with the ribosomal peptidyl transferase center. Antimicrobial Agents and Chemotherapy, 50(5), 1858–1862. [Link]
-
Schlünzen, F., Pyetan, E., Fucini, P., Yonath, A., & Harms, J. M. (2004). Inhibition of peptide bond formation by pleuromutilins: the structure of the 50S ribosomal subunit from Deinococcus radiodurans in complex with tiamulin. Molecular Microbiology, 54(5), 1287–1294. [Link]
-
Inxight Drugs. (n.d.). Tiamulin Fumarate. Retrieved March 7, 2026, from [Link]
-
Bøsling, J., Pringle, M., Vester, B., & Long, K. S. (2003). Resistance to the peptidyl transferase inhibitor tiamulin caused by mutation of ribosomal protein L3. Antimicrobial Agents and Chemotherapy, 47(9), 2892–2896. [Link]
-
Long, K. S., et al. (2006). Interaction of Pleuromutilin Derivatives with the Ribosomal Peptidyl Transferase Center. Antimicrobial Agents and Chemotherapy, 50(5), 1858-1862. [Link]
-
ResearchGate. (n.d.). Ribosomal binding site of the pleuromutilin antibiotics. Retrieved March 7, 2026, from [Link]
-
ResearchGate. (n.d.). Tiamulin hydrogen fumarate. Retrieved March 7, 2026, from [Link]
-
Islam, M. Z., Khatun, M., & Alam, M. M. (2017). Efficacy of Tylosin and Tiamulin against Mycoplasmosis in poultry. Research in Agriculture, Livestock and Fisheries, 4(3), 187-191. [Link]
-
Hansen, L. H., et al. (2008). A Click Chemistry Approach to Pleuromutilin Conjugates with Nucleosides or Acyclic Nucleoside Derivatives and Their Binding to the Bacterial Ribosome. Journal of Medicinal Chemistry, 51(19), 6064-6073. [Link]
-
Yatoo, M. I., et al. (2024). Strategies for Combating Mycoplasmosis in Poultry: A Focus on Prevention and Therapy. World's Veterinary Journal, 14(4), 633-644. [Link]
-
Hyasen. (2025, December 27). Understanding Tiamulin Fumarate Uses Efficacy and Safety in Veterinary Medicine. Retrieved March 7, 2026, from [Link]
-
Ayling, R. D., et al. (2014). Mycoplasma bovis: Mechanisms of Resistance and Trends in Antimicrobial Susceptibility. Frontiers in Microbiology, 5, 414. [Link]
-
El-Azab, M. A., et al. (2020). Tissue Residues and Pharmacokinetic/Pharmacodynamic Modeling of Tiamulin Against Mycoplasma anatis in Ducks. Frontiers in Veterinary Science, 7, 588523. [Link]
-
Pop, I. M., et al. (2023). Analysis of Transfer of Tiamulin to Animal Tissue after Oral Administration: An Important Factor for Ensuring Food Safety and Environmental Protection. Foods, 12(5), 1046. [Link]
-
Gautier-Bouchardon, A. V. (2018). Antimicrobial Resistance in Mycoplasma spp. Microbiology Spectrum, 6(4). [Link]
-
Pringle, M., Poehlsgaard, J., Vester, B., & Long, K. S. (2004). Mutations in ribosomal protein L3 and 23S ribosomal RNA at the peptidyl transferase centre are associated with reduced susceptibility to tiamulin in Brachyspira spp. isolates. Molecular Microbiology, 54(5), 1295–1306. [Link]
-
NOAH Compendium. (2015, November 27). Tialin® Solution for Use in Drinking Water for Pigs, Chickens and Turkeys. Retrieved March 7, 2026, from [Link]
-
Iowa State University. (n.d.). Chapter 9 – Pleuromutilins. In Swine Antibiotherapy Handbook. Retrieved March 7, 2026, from [Link]
-
Islam, K. M., & Burch, D. G. (2009). The activity and compatibility of the antibiotic tiamulin with other drugs in poultry medicine—A review. Poultry Science, 88(11), 2269-2273. [Link]
-
Locke, J. B., Hilgers, M., & Shaw, K. J. (2008). Linezolid and tiamulin cross-resistance in Staphylococcus aureus mediated by point mutations in the peptidyl transferase center. Antimicrobial Agents and Chemotherapy, 52(5), 1845–1848. [Link]
-
Zhang, B., et al. (2017). Pharmacokinetic/Pharmacodynamic Profiles of Tiamulin in an Experimental Intratracheal Infection Model of Mycoplasma gallisepticum. Frontiers in Pharmacology, 8, 83. [Link]
-
Veterinary Medicines Directorate. (n.d.). Annex I: Summary of Product Characteristics. Retrieved March 7, 2026, from [Link]
-
Islam, K. M., & Burch, D. G. (2018). The activity and compatibility of the antibiotic tiamulin with other drugs in poultry medicine—A review. Semantic Scholar. [Link]
-
Baughn, C. O., Alpaugh, W. C., Linkenheimer, W. H., & Maplesden, D. C. (1978). Effect of tiamulin in chickens and turkeys infected experimentally with avian Mycoplasma. Avian Diseases, 22(4), 620–626. [Link]
-
Veterinary Medicines Directorate. (2023, December 15). SUMMARY OF PRODUCT CHARACTERISTICS 1. NAME OF THE VETERINARY MEDICINAL PRODUCT Tialin 250 mg/ml solution for use in drinking wat. Retrieved March 7, 2026, from [Link]
-
Catania, S., et al. (2022). The Monitoring of Mycoplasma gallisepticum Minimum Inhibitory Concentrations during the Last Decade (2010–2020) Seems to Reveal a Comeback of Susceptibility to Macrolides, Tiamulin, and Lincomycin. Antibiotics, 11(8), 1033. [Link]
-
ResearchGate. (2025, August 6). Biochemical background of toxic interaction between tiamulin and monensin. Retrieved March 7, 2026, from [Link]
-
Bhat, Z. F., et al. (2019). Emerging Antibiotic Resistance in Mycoplasma Microorganisms, Designing Effective and Novel Drugs / Therapeutic Targets: Current Knowledge and Futuristic Prospects. International Journal of Current Microbiology and Applied Sciences, 8(2), 1968-1991. [Link]
-
Treu, M., et al. (2023). Determination of Tiamulin Concentration in Sow Milk and in Sera of Suckling Piglets. Antibiotics, 12(10), 1500. [Link]
-
Treu, M., et al. (2023). Determination of Tiamulin Concentration in Sow Milk and in Sera of Suckling Piglets. MDPI. [Link]
-
Giorgi, M., et al. (2021). Pharmacokinetics and antibacterial activity of tiamulin after single and multiple oral administrations in geese. Poultry Science, 100(6), 101099. [Link]
Sources
- 1. Analysis of Transfer of Tiamulin to Animal Tissue after Oral Administration: An Important Factor for Ensuring Food Safety and Environmental Protection - PMC [pmc.ncbi.nlm.nih.gov]
- 2. TIAMULIN FUMARATE [drugs.ncats.io]
- 3. Understanding Tiamulin Fumarate Uses Efficacy and Safety in Veterinary Medicine [hyasen.com]
- 4. Strategies for Combating Mycoplasmosis in Poultry: A Focus on Prevention and Therapy - SR Publications [srpublication.com]
- 5. Antimicrobial Resistance in Mycoplasma spp - PMC [pmc.ncbi.nlm.nih.gov]
- 6. selleckchem.com [selleckchem.com]
- 7. The pleuromutilin drugs tiamulin and valnemulin bind to the RNA at the peptidyl transferase centre on the ribosome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Frontiers | Tissue Residues and Pharmacokinetic/Pharmacodynamic Modeling of Tiamulin Against Mycoplasma anatis in Ducks [frontiersin.org]
- 9. Chapter 9 – Pleuromutilins – Swine Antibiotherapy Handbook [open.lib.umn.edu]
- 10. Inhibition of peptide bond formation by pleuromutilins: the structure of the 50S ribosomal subunit from Deinococcus radiodurans in complex with tiamulin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Interaction of Pleuromutilin Derivatives with the Ribosomal Peptidyl Transferase Center - PMC [pmc.ncbi.nlm.nih.gov]
- 12. myelin-basic-protein.com [myelin-basic-protein.com]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. Pharmacological particulars - Tialin® Solution for Use in Drinking Water for Pigs, Chickens and Turkeys [noahcompendium.co.uk]
- 17. medicines.health.europa.eu [medicines.health.europa.eu]
- 18. Mutations in ribosomal protein L3 and 23S ribosomal RNA at the peptidyl transferase centre are associated with reduced susceptibility to tiamulin in Brachyspira spp. isolates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Resistance to the Peptidyl Transferase Inhibitor Tiamulin Caused by Mutation of Ribosomal Protein L3 - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Pharmacokinetic/Pharmacodynamic Profiles of Tiamulin in an Experimental Intratracheal Infection Model of Mycoplasma gallisepticum - PMC [pmc.ncbi.nlm.nih.gov]
